N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a carboxamide group bridging a benzyl moiety and a 6-methylbenzo[d]thiazole ring. This structure is synthesized via coupling reactions using carbodiimide-based reagents such as EDCI and HOBt, as described in . The compound’s design leverages the pyrazole’s rigidity and the benzothiazole’s aromaticity, which are common motifs in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
N-benzyl-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-8-9-16-18(12-14)26-20(21-16)24(13-15-6-4-3-5-7-15)19(25)17-10-11-23(2)22-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBQYONHXPSCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NN(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.
Pharmacokinetics
The compound’s effectiveness against cox enzymes suggests that it is likely to have good bioavailability.
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these processes.
Biological Activity
N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific structure of this compound suggests potential interactions with various biological targets, leading to significant pharmacological properties.
The compound primarily targets cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This action is part of the arachidonic acid pathway , which plays a crucial role in inflammatory responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For instance, analogs based on 1H-pyrazole have shown efficacy against various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Prostate cancer
In vitro studies suggest that these compounds can inhibit cell growth and induce apoptosis in cancer cells . The structural modifications in benzothiazole derivatives have been linked to enhanced anticancer activity, making them promising candidates for further development .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are attributed to its ability to inhibit COX enzymes, leading to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-α. This property has been demonstrated in various experimental models, indicating its potential as an anti-inflammatory agent .
Case Studies
Several case studies have documented the biological activity of similar benzothiazole derivatives:
- Study on Benzothiazole Derivatives : A study synthesized twenty-five novel benzothiazole compounds, demonstrating significant inhibition of cancer cell proliferation and inflammatory cytokine activity. The active compound exhibited apoptosis-inducing effects comparable to established anticancer drugs like doxorubicin .
- Antitumor Activity : In another investigation, compounds with a 1H-pyrazole scaffold were shown to inhibit the growth of multiple cancer types, with specific emphasis on their effectiveness against breast and liver cancer cell lines .
Data Tables
Scientific Research Applications
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, it reduces the production of prostaglandins, which are mediators of inflammation. This mechanism positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Case Study: COX Inhibition
A study demonstrated that derivatives of benzothiazole, including compounds similar to N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide, showed promising results in reducing inflammation markers in vitro and in vivo models of inflammation .
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess broad-spectrum antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus.
Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition (%) |
|---|---|---|---|
| N-benzyl... | Staphylococcus aureus | 50 μg/mL | 90% |
| N-benzyl... | Escherichia coli | 100 μg/mL | 85% |
This table summarizes the antimicrobial efficacy observed in studies where the compound was tested against common pathogens .
Anticancer Potential
The anticancer properties of this compound have been explored through various assays. The compound has shown cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of benzothiazole intermediates.
- Coupling reactions with pyrazole derivatives using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .
Table: Synthetic Pathway Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of benzothiazole intermediate |
| Step 2 | Preparation of pyrazole carboxylic acid |
| Step 3 | Coupling to form the final product |
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related analogs, focusing on substituent effects, synthetic pathways, and inferred biological implications.
Key Observations:
- Benzothiazole Modifications : The target compound and compound 30 share a 6-methylbenzothiazole group, whereas compound 43 substitutes this with a 6-chloro group. Chlorination may enhance electrophilicity and alter binding interactions in biological targets compared to methyl .
- Pyrazole/Carboxamide Functionalization : The target compound’s N-benzyl carboxamide group contrasts with compound 43’s ester and hydroxy groups. Carboxamides generally exhibit better metabolic stability than esters due to resistance to hydrolysis .
- Synthetic Yields : Compound 30’s low yield (21%) highlights challenges in purifying naphthalenyl-substituted derivatives, whereas compound 43’s higher yield (62%) suggests efficient recrystallization .
Molecular Interactions and Reactivity
- Directing Groups : highlights the role of N,O-bidentate directing groups in metal-catalyzed C–H functionalization. While the target compound lacks such groups, its carboxamide could still participate in hydrogen bonding, influencing binding to biological targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide, and what key reaction parameters influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of pyrazole-thiol intermediates with benzyl chlorides in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base at room temperature yields derivatives . Key parameters include stoichiometric ratios (e.g., 1:1.2 for thiol:K₂CO₃), solvent choice (DMF for solubility), and reaction duration (stirring until completion, monitored via TLC) .
Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound?
- Methodology :
- IR : Detect functional groups (e.g., C=O stretch at ~1640–1680 cm⁻¹ for amides, C-N stretch at ~1230 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm for benzothiazole/pyrazole), methyl groups (δ 2.3–3.0 ppm), and amide protons (δ ~10 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 386 for related analogs) .
Q. What initial biological screening assays are typically used to evaluate its bioactivity?
- Methodology :
- Antimicrobial : Broth microdilution assays against S. aureus, E. coli, and C. albicans (MIC/MFC values compared to ampicillin/fluconazole) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Anti-inflammatory : COX-2 inhibition assays or TNF-α/IL-6 suppression in macrophages .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the alkylation step of the synthesis?
- Methodology :
- Solvent Screening : Test alternatives to DMF (e.g., THF, acetonitrile) to reduce side reactions .
- Catalyst Use : Add phase-transfer catalysts (e.g., TBAB) or microwave irradiation to accelerate kinetics .
- Temperature Control : Gradual heating (e.g., 40–60°C) to balance reactivity and decomposition .
Q. How do researchers resolve contradictions between computational docking predictions and experimental binding data?
- Methodology :
- Re-docking : Validate docking protocols using co-crystallized ligands (e.g., PDB 1A1B) to ensure force field accuracy .
- MD Simulations : Run 100-ns molecular dynamics to assess binding stability (RMSD < 2 Å) .
- SAR Analysis : Synthesize analogs with modified substituents (e.g., halogen vs. methyl) to test docking hypotheses .
Q. What strategies improve selectivity in derivatization to enhance bioactivity while minimizing off-target effects?
- Methodology :
- Bioisosteric Replacement : Substitute benzothiazole with indole or oxadiazole to modulate target affinity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
- Pharmacophore Modeling : Identify critical hydrogen-bond donors/acceptors using software like Schrödinger .
Q. What computational methods are used to predict binding modes and guide structural modifications?
- Methodology :
- Glide/SP Docking : Screen compound libraries against target proteins (e.g., E. coli MurB or fungal CYP51) .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations to prioritize synthetic targets .
Q. How do researchers analyze discrepancies in biological activity across analogs with minor structural changes?
- Methodology :
- Crystallography : Compare co-crystal structures (e.g., analog vs. parent compound) to identify steric clashes .
- Metabolite Profiling : Use LC-MS to detect unexpected metabolic modifications (e.g., oxidation of methyl groups) .
- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) to distinguish potency vs. efficacy differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
